Methionine Sulfoxide

Description

Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-methionine sulfoxide has been reported in Daphnia pulex, Bombyx mori, and Trypanosoma brucei with data available.

RN given refers to cpd without isomeric designation

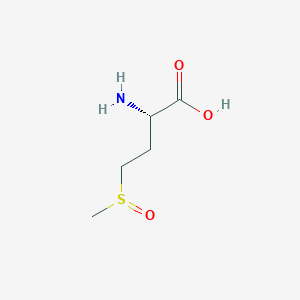

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-YGVKFDHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186012 | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3226-65-1, 86631-49-4 | |

| Record name | Methionine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3226-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086631494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methionine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 234 °C | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Discovery: Early Research on Methionine Sulfoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of methionine sulfoxide (B87167) and the subsequent elucidation of its biological significance represent a cornerstone in our understanding of protein oxidation and repair. This technical guide delves into the seminal early research that first identified methionine sulfoxide, its chemical synthesis, and the enzymatic pathways that govern its reduction. We will explore the foundational experiments that paved the way for a deeper appreciation of how cells combat oxidative stress and maintain protein integrity. This document is intended to provide researchers, scientists, and drug development professionals with a detailed historical and technical perspective on the core discoveries in this field.

The First Synthesis: A Chemical Genesis

The story of this compound begins not in a biological context, but in the realm of organic chemistry. In 1939, Gerrit Toennies and Joseph J. Callan reported the first successful chemical synthesis of this compound. Their work provided the essential standard against which future biological discoveries would be compared.

Experimental Protocol: Synthesis of this compound (Toennies and Callan, 1939)

The method developed by Toennies and Callan involved the direct oxidation of methionine using hydrogen peroxide.

Materials:

-

L-Methionine

-

Hydrogen peroxide (30%)

-

Acetone

-

Diethyl ether

Procedure:

-

A solution of L-methionine in water was treated with an equimolar amount of 30% hydrogen peroxide.

-

The reaction mixture was allowed to stand at room temperature for several hours.

-

The resulting this compound was precipitated from the aqueous solution by the addition of acetone.

-

The precipitate was then washed with ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product was dried under vacuum.

Quantitative Data

The synthesis was reported to be nearly quantitative, providing a straightforward method for producing the oxidized amino acid for further study.

| Parameter | Value |

| Yield | Quantitative |

| Purity | High |

| Starting Material | L-Methionine |

| Oxidizing Agent | Hydrogen Peroxide |

A Biological Revelation: The Enzymatic Reduction of Free this compound

For decades, the biological relevance of this compound remained largely unexplored. A pivotal moment came in 1980 when Shin-Ichi Ejiri, Herbert Weissbach, and Nathan Brot at the Roche Institute of Molecular Biology discovered an enzyme in Escherichia coli capable of reducing free this compound back to methionine.[1][2][3] This discovery provided the first evidence of a biological mechanism for repairing this specific type of oxidative damage.

Experimental Protocol: Purification and Assay of this compound Reductase (Ejiri et al., 1980)

The researchers devised a multi-step purification protocol to isolate the enzyme responsible for this activity.

Enzyme Assay: The activity of this compound reductase was measured by monitoring the conversion of radiolabeled [³H]this compound to [³H]methionine.

-

The reaction mixture contained:

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT) as a reducing agent

-

[³H]this compound

-

Enzyme fraction

-

-

The reaction was incubated at 37°C.

-

The reaction was terminated by the addition of acid.

-

The product, [³H]methionine, was separated from the substrate by paper chromatography.

-

The radioactivity of the methionine spot was quantified using a liquid scintillation counter.

Purification Procedure: The enzyme was purified from a crude extract of E. coli through a series of chromatographic steps.

Quantitative Data: Purification of this compound Reductase from E. coli

The following table summarizes the purification of the enzyme that reduces free this compound, as reported by Ejiri and colleagues.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |

| Crude Extract | 28,000 | 14,000 | 0.5 | 1 | 100 |

| Streptomycin Sulfate | 21,000 | 12,600 | 0.6 | 1.2 | 90 |

| Ammonium Sulfate | 4,200 | 10,500 | 2.5 | 5 | 75 |

| DEAE-Cellulose | 210 | 6,300 | 30 | 60 | 45 |

| Sephadex G-100 | 28 | 4,200 | 150 | 300 | 30 |

| Hydroxyapatite | 2.8 | 2,100 | 750 | 1500 | 15 |

One unit of activity was defined as the amount of enzyme that catalyzed the formation of 1 nmol of methionine per 30 minutes at 37°C.

Expanding the Paradigm: Reduction of Protein-Bound this compound

Building on their discovery of the enzyme that reduces free this compound, the same research group, with the addition of J. Werth, made another groundbreaking finding in 1981. They identified a distinct enzyme in E. coli that could specifically reduce this compound residues within a protein.[4][5] This was a critical step in understanding how cells could repair oxidatively damaged proteins and maintain their function.

Experimental Protocol: Assay for the Reduction of Protein-Bound this compound (Brot et al., 1981)

A novel assay was developed using oxidized ribosomal protein L12, which contains methionine residues that are susceptible to oxidation.

Substrate Preparation:

-

Ribosomal protein L12 was purified from E. coli.

-

The purified L12 was oxidized with dimethyl sulfoxide (DMSO) in the presence of HCl and acetic acid to convert its methionine residues to this compound.

Enzyme Assay:

-

The assay mixture contained:

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Oxidized L12 (MetSO-L12)

-

Enzyme fraction

-

-

The reaction was incubated at 37°C.

-

The extent of reduction was determined by measuring the ability of the treated L12 to be acetylated by a specific acetyltransferase, as only the reduced form of L12 is a substrate for this enzyme. The acetylation was quantified using [³H]acetyl-CoA.

Quantitative Data: Purification of Protein-Bound this compound Reductase

The purification of this novel enzyme was also reported, demonstrating its separation from the enzyme that acts on free this compound.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |

| Crude Extract | 10,000 | 2,000 | 0.2 | 1 | 100 |

| DEAE-Cellulose | 800 | 1,600 | 2.0 | 10 | 80 |

| Ultrogel AcA-44 | 72 | 1,080 | 15.0 | 75 | 54 |

One unit of activity was defined as the amount of enzyme required to reduce 1 pmol of MetSO-L12 in 20 minutes at 37°C.

Signaling Pathways and Experimental Workflows

The early research laid the groundwork for understanding the fundamental processes of methionine oxidation and reduction. The logical flow of these discoveries and the experimental workflows can be visualized.

Discovery Timeline

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Core Biochemical Properties of Methionine Sulfoxide: A Technical Guide for Researchers

Abstract

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification is not a mere consequence of cellular damage but a dynamic and reversible process with profound implications for protein function, cellular signaling, and the pathogenesis of various diseases. The reduction of MetO back to methionine is catalyzed by a highly conserved family of enzymes known as methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth exploration of the fundamental biochemical properties of this compound, including its formation, stereochemistry, and enzymatic reduction. It further details the critical roles of MetO in cellular processes, presents quantitative data on the kinetics of Msr enzymes, and provides detailed experimental protocols for the study of this significant modification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress, redox signaling, and related therapeutic development.

Introduction: The Significance of this compound

The oxidation of methionine to this compound is a ubiquitous event in aerobic organisms, reflecting the constant interplay between cellular components and reactive oxygen species.[1][2] Initially viewed as a marker of oxidative damage, it is now understood that the reversible oxidation of methionine residues serves as a critical regulatory mechanism in a variety of cellular processes.[3][4] This cycle of oxidation and reduction, often referred to as the "this compound redox cycle," can act as an antioxidant system, scavenging ROS and thereby protecting proteins from more permanent oxidative damage.[2] Furthermore, the change in the chemical nature of the methionine side chain upon oxidation—from hydrophobic to more hydrophilic—can induce conformational changes in proteins, altering their activity, localization, and interactions with other molecules.[1]

The levels of this compound are observed to increase with age and are implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, and inflammatory conditions.[1][2][5] Consequently, the enzymes that catalyze the reduction of this compound, the this compound reductases (Msrs), have emerged as key players in cellular defense and repair mechanisms. A thorough understanding of the biochemical properties of this compound and the enzymes that regulate its levels is therefore crucial for advancing our knowledge of cellular redox biology and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

The Chemistry and Stereochemistry of this compound

The oxidation of the sulfur atom in the methionine side chain by various reactive oxygen species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl), results in the formation of this compound.[1] This oxidation introduces a chiral center at the sulfur atom, leading to the formation of two diastereomers: (S)-methionine-S-sulfoxide (Met-S-O) and (R)-methionine-R-sulfoxide (Met-R-O).[6] In most non-enzymatic oxidation events, these two diastereomers are formed in approximately equal amounts.[6]

The stereochemistry of this compound is of paramount biological importance, as the enzymes responsible for its reduction exhibit strict stereospecificity.

The this compound Reductase (Msr) System

The reduction of this compound back to methionine is catalyzed by the this compound reductase (Msr) system, which is comprised of two distinct classes of enzymes: MsrA and MsrB.[1] These enzymes are nearly ubiquitous in nature, highlighting their fundamental role in cellular function.

-

This compound Reductase A (MsrA): MsrA is stereospecific for the reduction of the (S)-diastereomer of this compound (Met-S-O).[7][8] It can reduce both free Met-S-O and protein-bound Met-S-O residues.[8]

-

This compound Reductase B (MsrB): MsrB is stereospecific for the reduction of the (R)-diastereomer of this compound (Met-R-O).[9][10] Unlike MsrA, MsrB is generally more efficient at reducing protein-bound Met-R-O residues compared to the free amino acid.[11]

The catalytic cycle of both MsrA and MsrB involves a cysteine residue in their active site and is dependent on the thioredoxin (Trx) system for regeneration. The overall reaction can be summarized as follows:

MetO + Trx(SH)₂ → Met + Trx-S₂ + H₂O

The oxidized thioredoxin (Trx-S₂) is then reduced by thioredoxin reductase (TrxR) at the expense of NADPH.

Quantitative Data

Kinetic Parameters of this compound Reductases

The efficiency of MsrA and MsrB in reducing this compound varies depending on the source of the enzyme, the nature of the substrate (free amino acid vs. protein-bound), and the specific protein context of the oxidized methionine residue. The following tables summarize key kinetic parameters for MsrA and MsrB from different organisms.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| E. coli MsrA | Dabsyl-Met-S-O | 0.23 | 0.8 | 3,478 | [9] |

| Bovine MsrA | Dabsyl-Met-S-O | 0.18 | 1.1 | 6,111 | [9] |

| S. pneumoniae MsrAB (MsrA domain) | Dabsyl-Met-S-O | 0.86 | 0.12 | 140 | [9] |

| Human MsrA | N-acetyl-Met-S-O | 0.25 | - | - | [11] |

| Yeast MsrA | Dabsyl-Met-S-O | - | 54.7 (nmol/min/mg) | - | [7] |

Table 1: Kinetic Parameters of MsrA.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| E. coli MsrB | Dabsyl-Met-R-O | 1.2 | 0.003 | 2.5 | [9] |

| Bovine MsrB1 (Sec) | Dabsyl-Met-R-O | 1.0 | - | - | [10] |

| Bovine MsrB2 | Dabsyl-Met-R-O | 0.17 | - | - | [10] |

| S. pneumoniae MsrAB (MsrB domain) | Dabsyl-Met-R-O | 0.038 | 0.04 | 1,053 | [9] |

| Yeast MsrB | Dabsyl-Met-R-O | - | 4.9 (nmol/min/mg) | - | [7] |

Table 2: Kinetic Parameters of MsrB. Note: The selenocysteine (B57510) (Sec)-containing MsrB1 exhibits significantly higher activity compared to its cysteine-containing counterparts.

In Vivo Concentrations of this compound

The concentration of this compound in tissues and biological fluids can vary significantly depending on the level of oxidative stress, age, and disease state. While basal levels in healthy tissues are generally low, they can increase substantially under pathological conditions.

| Biological Sample | Condition | This compound Level | Reference(s) |

| Human Plasma | Alzheimer's Disease | ~45% increase in a specific protein compared to Mild Cognitive Impairment | [12] |

| Human Plasma | Familial Alzheimer's Disease | Elevated levels in a 120 kDa protein band | [13] |

| Human Serum | Diabetes with Renal Failure | Highly oxidized Met-111 and Met-147 in albumin | [14] |

| Mouse Brain | Alzheimer's Disease Model | 10-50% of Aβ in amyloid plaques | [2] |

| Rat Liver | Chronic Methionine/MetO administration | Altered oxidative stress parameters | [1] |

Table 3: In Vivo Levels of this compound in Various Conditions.

Experimental Protocols

Preparation of Protein-Bound this compound Substrate

A common method for preparing a protein-bound this compound substrate for Msr assays involves the oxidation of a methionine-rich protein with hydrogen peroxide.

Materials:

-

Methionine-rich protein (e.g., calmodulin, α-synuclein, or a recombinant protein)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing or centrifugal filter units for buffer exchange

-

Spectrophotometer for protein concentration determination

Procedure:

-

Dissolve the methionine-rich protein in PBS to a final concentration of 1-5 mg/mL.

-

Add H₂O₂ to the protein solution to a final concentration of 10-50 mM. The optimal concentration and incubation time should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

Stop the reaction by removing the excess H₂O₂. This can be achieved by extensive dialysis against PBS or by using centrifugal filter units to perform buffer exchange.

-

Determine the concentration of the oxidized protein using a standard protein assay (e.g., Bradford or BCA assay).

-

Confirm the oxidation of methionine residues by mass spectrometry. A mass increase of 16 Da per oxidized methionine residue is expected.

This compound Reductase Activity Assay using Dabsyl-MetO and HPLC

This protocol describes a common method for measuring MsrA and MsrB activity using stereospecific dabsylated this compound substrates and analysis by high-performance liquid chromatography (HPLC).

Materials:

-

Dabsyl-L-methionine-(S)-sulfoxide and Dabsyl-L-methionine-(R)-sulfoxide

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Enzyme source (purified MsrA or MsrB, or cell/tissue lysate)

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector (detection at 436 nm)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and the enzyme source.

-

Substrate Addition: Add the dabsylated this compound substrate (either the S or R isomer) to a final concentration of 100-200 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the C18 column. The separation of the product (dabsyl-methionine) from the substrate (dabsyl-methionine sulfoxide) is achieved using a suitable gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid).

-

Quantification: Quantify the amount of dabsyl-methionine produced by integrating the peak area at 436 nm and comparing it to a standard curve of known concentrations of dabsyl-methionine.

-

Calculation of Activity: Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Quantification of this compound in Proteins by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for site-specific identification and quantification of oxidized methionine residues.

Materials:

-

Protein sample

-

Urea (B33335) or guanidine (B92328) hydrochloride for denaturation

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (or another suitable protease)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a buffer containing 6 M urea or 4 M guanidine hydrochloride.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent artificial oxidation of cysteine residues.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).

-

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to stop the enzymatic reaction.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto a reverse-phase LC column coupled to the mass spectrometer.

-

Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Search for methionine oxidation as a variable modification (+15.9949 Da).

-

Quantify the extent of oxidation for each identified methionine-containing peptide by comparing the peak areas of the oxidized and non-oxidized forms of the peptide in the MS1 spectra. To minimize artifactual oxidation during analysis, stable isotope labeling approaches can be employed.[3]

-

Visualizations

Signaling Pathway: Regulation of CaMKII by Methionine Oxidation

Caption: Regulation of CaMKII activity by reversible methionine oxidation.

Experimental Workflow: Quantification of this compound by LC-MS/MS

Caption: A typical experimental workflow for quantifying protein this compound.

Logical Relationship: The this compound Redox Cycle

Caption: The central role of the Msr system in the this compound redox cycle.

Conclusion

The reversible oxidation of methionine to this compound represents a fundamental biochemical process with far-reaching implications for cellular function and pathology. No longer considered solely a marker of irreversible oxidative damage, the this compound redox cycle is now recognized as a key regulatory mechanism, akin to phosphorylation, that modulates protein activity and participates in signal transduction pathways. The stereospecific nature of this compound and the corresponding specificity of the MsrA and MsrB enzymes underscore the intricate control of this post-translational modification.

The methodologies outlined in this guide provide a robust framework for the investigation of this compound in various biological contexts. The continued application of these techniques, particularly advanced mass spectrometry-based proteomics, will undoubtedly uncover new roles for this compound in health and disease. For researchers in drug development, the Msr system presents a compelling target for therapeutic intervention, with the potential to mitigate the detrimental effects of oxidative stress in a range of human disorders. A deeper understanding of the fundamental biochemical properties of this compound will be instrumental in unlocking these therapeutic possibilities and advancing our comprehension of cellular redox biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The biological significance of this compound stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017123440A1 - Protein preparation by reduction of oxidized methionines - Google Patents [patents.google.com]

- 6. This compound reductase regulation of yeast lifespan reveals reactive oxygen species-dependent and -independent components of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential Responses of this compound Reductases A and B to Anoxia and Oxidative Stress in the Freshwater Turtle Trachemys scripta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress | CoLab [colab.ws]

- 14. pubs.acs.org [pubs.acs.org]

Methionine Sulfoxide: A Reversible Post-Translational Modification at the Crossroads of Redox Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Methionine, an essential amino acid, is particularly susceptible to oxidation, resulting in the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification (PTM) is not merely a marker of oxidative damage but is increasingly recognized as a crucial regulator of protein function and a key player in cellular signaling. The reversibility of this modification, catalyzed by the methionine sulfoxide reductase (Msr) system, positions methionine oxidation as a dynamic switch in cellular processes, including redox sensing, neuroinflammation, and calcium homeostasis. This technical guide provides a comprehensive overview of this compound as a PTM, detailing its biochemical basis, analytical detection methods, and its role in various signaling pathways. The guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical modification.

Introduction: The Dual Nature of Methionine Oxidation

The sulfur-containing side chain of methionine is readily oxidized by reactive oxygen species (ROS) to form a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1][2] While historically viewed as a deleterious consequence of oxidative stress, leading to protein dysfunction and aggregation, a growing body of evidence highlights its role as a functional PTM.[3][4][5] The enzymatic reduction of MetO back to methionine by the Msr system underscores the regulatory potential of this modification.[6][7] This reversible nature allows for a "catalytic antioxidant" system where surface-exposed methionine residues can scavenge ROS and are subsequently repaired, protecting more critical residues from irreversible oxidative damage.[7][8]

The Biochemistry of this compound Formation and Reduction

Formation of this compound

Methionine oxidation can be initiated by a variety of ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl). The reaction involves the addition of an oxygen atom to the sulfur atom of the methionine side chain, creating a chiral center and resulting in the two diastereomers, Met-S-O and Met-R-O.[1]

The this compound Reductase (Msr) System

The reduction of MetO is catalyzed by a highly conserved family of enzymes known as this compound reductases (Msrs). This system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of MetO.

-

This compound Reductase A (MsrA): MsrA specifically reduces the S-diastereomer of MetO (Met-S-O) in both free and protein-bound methionine.[1][9]

-

This compound Reductase B (MsrB): MsrB is stereospecific for the R-diastereomer of MetO (Met-R-O) and primarily acts on protein-bound this compound.[1][9]

The catalytic cycle of both MsrA and MsrB involves a catalytic cysteine residue and is dependent on the thioredoxin (Trx) system for regeneration.

Quantitative Data on this compound and Msr Enzymes

The following tables summarize key quantitative data related to this compound prevalence and the kinetic parameters of Msr enzymes.

Table 1: Prevalence of this compound in Disease

| Disease | Protein/Tissue | Fold Increase in MetO (approx.) | Reference(s) |

| Alzheimer's Disease | Amyloid-beta in plaques | 10-50% of total Aβ | [10] |

| Alzheimer's Disease | IgG in sera | Significantly higher than controls | [11] |

| Parkinson's Disease | α-synuclein | Enhanced fibrillation | [12] |

Table 2: Kinetic Parameters of this compound Reductase A (MsrA)

| Organism/Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | Reference(s) |

| Streptococcus pneumoniae MsrAB (MsrA domain) | dabsyl-Met-S-SO | 0.86 | 0.33 | [13] |

| Mouse MsrA | Dabsyl-Met-S-O | Not specified | Not specified | [9] |

| Yeast MsrA | Dabsyl-Met-S-O | Not specified | Not specified | [9] |

Table 3: Kinetic Parameters of this compound Reductase B (MsrB)

| Organism/Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | Reference(s) |

| Streptococcus pneumoniae MsrAB (MsrB domain) | dabsyl-Met-R-SO | 0.038 | 0.11 | [13] |

| Mouse MsrB1 (Sec mutant) | dabsyl-Met-R-SO | 1.0 | Not specified | [14] |

| Mouse MsrB2 | dabsyl-Met-R-SO | 0.17 | Not specified | [14] |

| Human MsrB3 | dabsyl-Met-R-SO | 2.9 | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of this compound and for assaying Msr activity.

Detection and Quantification of this compound by Mass Spectrometry

Objective: To identify and quantify site-specific methionine oxidation in proteins.

Protocol: Stable Isotope Labeling with H₂¹⁸O₂ followed by LC-MS/MS

-

Sample Preparation:

-

Denature the protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

-

Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

-

Alkylate free cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

-

-

Stable Isotope Labeling:

-

Add H₂¹⁸O₂ to a final concentration of 0.3% (v/v) to specifically label unoxidized methionine residues. Incubate for 30 minutes at room temperature.[15] This step converts unoxidized methionines to Met¹⁸O, preventing their artificial oxidation during subsequent steps.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

-

Acquire data in a data-dependent acquisition mode, selecting precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database, specifying this compound (+16 Da) and this compound with ¹⁸O (+18 Da) as variable modifications.

-

Quantify the extent of oxidation at each methionine site by comparing the peak areas of the peptides containing Met¹⁶O (endogenously oxidized) and Met¹⁸O (artificially labeled).[15]

-

Assay of MsrA and MsrB Activity using Dabsylated Substrate and HPLC

Objective: To measure the specific activities of MsrA and MsrB in cell or tissue extracts.

Protocol:

-

Substrate Preparation:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, and 20 mM DTT.

-

For the thioredoxin-dependent assay, replace DTT with a regeneration system consisting of 2 µM thioredoxin, 0.2 µM thioredoxin reductase, and 250 µM NADPH.

-

-

Enzyme Assay:

-

Add cell or tissue extract (containing Msr enzymes) to the reaction mixture.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the dabsylated this compound substrate to a final concentration of 200 µM.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding an equal volume of acetonitrile.

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC with a C18 column.

-

Monitor the elution of dabsylated methionine and dabsylated this compound by absorbance at 436 nm.

-

Quantify the amount of dabsylated methionine produced by comparing the peak area to a standard curve.[16]

-

Western Blot Detection of Protein this compound

Objective: To detect the overall level of protein this compound in a sample.

Protocol:

-

Sample Preparation and SDS-PAGE:

-

Prepare cell or tissue lysates in a lysis buffer containing protease inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Western Blotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

This compound in Signaling Pathways

The reversible oxidation of methionine serves as a molecular switch in several key signaling pathways.

Redox Signaling and Neuroinflammation

Under conditions of oxidative stress, such as in neuroinflammatory conditions, the levels of ROS increase, leading to the oxidation of methionine residues in key signaling proteins. The Msr system acts to counteract this, and its dysregulation is implicated in neurodegenerative diseases.[7][12][19] For example, MsrA has been shown to negatively regulate microglia-mediated neuroinflammation by inhibiting the ROS/MAPKs/NF-κB signaling pathways.[7]

Caption: MsrA-mediated regulation of neuroinflammation.

Calcium Signaling

Methionine oxidation plays a critical role in modulating the function of calcium-binding proteins, such as calmodulin (CaM) and the ryanodine (B192298) receptor (RyR). Oxidation of specific methionine residues in these proteins can alter their ability to bind calcium and interact with downstream effectors, thereby influencing calcium-dependent signaling pathways.[2][20] The reversible nature of this modification allows for dynamic regulation of calcium signaling in response to changes in the cellular redox environment.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The biological significance of this compound stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the this compound reductase system as modulators of signal transduction pathways: a review - ProQuest [proquest.com]

- 4. This compound and the this compound reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. bmbreports.org [bmbreports.org]

- 10. mdpi.com [mdpi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of this compound diastereomers in immunoglobulin gamma antibodies using this compound reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Monitoring of this compound content and this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wanted and Wanting: Antibody Against this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereospecific Oxidation of Calmodulin by this compound Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Methionine Sulfoxide: An In-depth Technical Guide on Enzymatic and Non-Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways leading to the formation of methionine sulfoxide (B87167) (MetO), a critical post-translational modification implicated in a range of physiological and pathological processes. Understanding the mechanisms of methionine oxidation is paramount for researchers in fields from fundamental biology to therapeutic protein development, where this modification can impact protein structure, function, and stability.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily at its thioether side chain, yielding methionine sulfoxide. This oxidation can be a consequence of exposure to reactive oxygen species (ROS) generated during normal metabolic processes or inflammatory conditions. While often considered a marker of oxidative stress, the reversible nature of methionine oxidation, facilitated by the this compound reductase (Msr) system, suggests a role in cellular signaling and regulation. This guide delves into the core mechanisms of both non-enzymatic and enzymatic methionine oxidation, providing quantitative data and detailed experimental protocols for their study.

Non-Enzymatic Formation of this compound

The non-enzymatic oxidation of methionine is primarily driven by reactive oxygen species. The rate and extent of this modification are dependent on the specific ROS involved, its concentration, and the local protein environment.

Key Reactive Oxygen Species (ROS)

-

Hydrogen Peroxide (H₂O₂): A relatively stable ROS, H₂O₂ can oxidize methionine, although at a slower rate compared to other ROS. The reaction is a two-electron oxidation.

-

Hydroxyl Radical (•OH): A highly reactive and short-lived radical, •OH reacts rapidly with methionine through a one-electron oxidation mechanism, leading to the formation of a methionine radical cation.[1]

-

Hypochlorous Acid (HOCl): A potent oxidant produced by myeloperoxidase in neutrophils, HOCl reacts efficiently with methionine to form this compound.[2] This reaction is particularly relevant in inflammatory processes.[2][3]

Quantitative Data on Non-Enzymatic Methionine Oxidation

The reactivity of methionine with various ROS can be quantified by second-order rate constants. These values provide a measure of the speed at which the oxidation reaction occurs.

| Reactive Oxygen Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | 7.9 ± 0.6 x 10⁻³ (for GlyMetGly) | [4] |

| Hypochlorous Acid (HOCl) | 3.4 x 10⁷ (for Met) | [4] |

| Hypochlorous Acid (HOCl) | 1.7 x 10⁸ (for N-acetylmethionine) | [4] |

| Taurine Chloramine | 39 (for Met) | [5] |

| Glycine Chloramine | 1.6 x 10³ (for Met) | [6] |

| N-acetyl-lysine Chloramine | 2.1 x 10³ (for Met) | [6] |

Enzymatic Formation and Regulation of this compound

While non-enzymatic oxidation is a key contributor to MetO formation, specific enzymes can also catalyze this modification, highlighting its role in regulated cellular processes. Conversely, the this compound reductase (Msr) system provides a mechanism for reversing this oxidation.

Enzymatic Oxidation

-

Myeloperoxidase (MPO): Found predominantly in neutrophils, MPO utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), which then readily oxidizes methionine residues on proteins.[2][3][7][8][9] This process is a critical component of the innate immune response, contributing to the killing of pathogens.[2][3]

-

MICAL (Molecule Interacting with CasL) Family Proteins: These flavoprotein monooxygenases directly oxidize specific methionine residues on actin, leading to filament disassembly.[10][11][12][13] This regulated oxidation plays a crucial role in cytoskeletal dynamics, axon guidance, and cytokinesis.[11][12][13]

The this compound Reductase (Msr) System

The reduction of this compound back to methionine is catalyzed by the Msr system, which consists of two main classes of enzymes:

-

MsrA: Stereospecifically reduces the S-epimer of this compound.

-

MsrB: Stereospecifically reduces the R-epimer of this compound.

This enzymatic repair system is crucial for maintaining protein function and protecting against oxidative damage.

Quantitative Data on Enzymatic this compound Reduction

The efficiency of Msr enzymes can be described by their Michaelis-Menten kinetic parameters, Km and kcat.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| S. pneumoniae MsrAB (MsrA domain) | dabsyl-Met-S-SO | 7.9 ± 0.8 | 0.21 ± 0.01 | 26.6 | [14] |

| S. pneumoniae MsrAB (MsrB domain) | dabsyl-Met-R-SO | 0.38 ± 0.05 | 0.07 ± 0.002 | 184.2 | [14] |

| Mammalian MsrB1-Sec/SECIS | dabsyl-Met-R-SO | 1.0 | - | - | [15] |

| Mammalian MsrB2 | dabsyl-Met-R-SO | 0.17 | - | - | [15] |

| Mammalian MsrB3 | dabsyl-Met-R-SO | 2.9 | - | - | [15] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathways and Logical Relationships

The formation and reduction of this compound are integral parts of complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments in the study of this compound formation.

Protocol for Inducing Methionine Oxidation in a Purified Protein using Hydrogen Peroxide (H₂O₂)

-

Protein Preparation: Prepare a solution of the purified protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The final protein concentration will depend on the specific protein and downstream application.

-

Oxidation Reaction: Add a stock solution of H₂O₂ to the protein solution to achieve the desired final concentration (e.g., 0.1-100 mM).[16][17]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours).[16][17] The optimal time and temperature should be determined empirically.

-

Quenching the Reaction (Optional): To stop the reaction, catalase can be added to degrade the excess H₂O₂. Alternatively, the reaction can be stopped by proceeding immediately to the next step (e.g., buffer exchange or sample preparation for analysis).

-

Analysis: Analyze the extent of methionine oxidation using methods described in section 5.3.

Protocol for this compound Reductase (Msr) Activity Assay using Dabsyl-Met-SO

This protocol is adapted from previously described methods.[18][19][20]

-

Substrate Preparation:

-

Prepare a stock solution of dabsyl-L-methionine-R,S-sulfoxide (dabsyl-Met-R,S-O) in a suitable solvent (e.g., DMSO).[18]

-

For specific MsrA or MsrB activity, use the corresponding pure S or R diastereomer.

-

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 100-200 µL:

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.[18]

-

Initiation of Reaction: Start the reaction by adding the dabsyl-Met-SO substrate to a final concentration of 0.2-0.5 mM.[18][19]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[18][19]

-

Termination of Reaction: Stop the reaction by adding 2 volumes of acetonitrile.[18][19]

-

Analysis by HPLC:

-

Centrifuge the terminated reaction to pellet any precipitate.

-

Analyze the supernatant by reverse-phase HPLC with detection at 466 nm to quantify the formation of dabsyl-methionine.[18]

-

Use a standard curve of dabsyl-methionine to calculate the amount of product formed.

-

Protocols for Quantification of this compound

-

Protein Hydrolysis:

-

Hydrolyze the protein sample to release individual amino acids. A common method involves enzymatic digestion with a combination of proteases such as pronase, leucine (B10760876) aminopeptidase, and prolidase.[21][22]

-

Incubate the protein with the enzyme cocktail at 37°C for 20 hours.[21][22]

-

-

HPLC Analysis:

-

Separate the amino acids using a reverse-phase HPLC column.

-

Use a gradient elution with appropriate mobile phases (e.g., aqueous buffer and an organic solvent like acetonitrile).

-

Detect methionine and this compound using a UV detector at 214 nm.[21][22]

-

Quantify the amounts of methionine and this compound by comparing the peak areas to those of known standards.

-

-

Enzymatic Digestion:

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a tandem mass spectrometer.

-

Identify and quantify the peptides containing methionine and this compound by their specific mass-to-charge ratios (m/z) and fragmentation patterns.

-

For absolute quantification, stable isotope-labeled internal standards can be used.[1][23][27][28]

-

Protocols for Detection of this compound

-

Protein Alkylation:

-

PAGE:

-

Separate the alkylated and non-alkylated (oxidized) proteins on a native polyacrylamide gel at an acidic pH.[29]

-

-

Visualization:

-

Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The alkylated (unoxidized) protein will migrate faster than the non-alkylated (oxidized) protein due to the introduced positive charge.[29]

-

-

SDS-PAGE and Transfer:

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Detection:

Conclusion

The formation of this compound is a multifaceted process involving both stochastic non-enzymatic reactions with ROS and highly regulated enzymatic pathways. This technical guide has provided a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. For researchers in basic science and drug development, a thorough comprehension of methionine oxidation is essential for elucidating cellular signaling, understanding disease pathogenesis, and ensuring the stability and efficacy of therapeutic proteins. The provided methodologies offer a robust toolkit for investigating the role of this critical post-translational modification in various biological contexts.

References

- 1. Collection - Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis - Analytical Chemistry - Figshare [acs.figshare.com]

- 2. pnas.org [pnas.org]

- 3. Methionine oxidation contributes to bacterial killing by the myeloperoxidase system of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reevaluation of the rate constants for the reaction of hypochlorous acid (HOCl) with cysteine, methionine, and peptide derivatives using a new competition kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myeloperoxidase in human neutrophil host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human neutrophils employ the myeloperoxidase-hydrogen peroxide-chloride system to convert hydroxy-amino acids into glycolaldehyde, 2-hydroxypropanal, and acrolein. A mechanism for the generation of highly reactive alpha-hydroxy and alpha,beta-unsaturated aldehydes by phagocytes at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. MICAL-mediated oxidation of actin and its effects on cytoskeletal and cellular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actin filament oxidation by MICAL1 suppresses protections from cofilin-induced disassembly | EMBO Reports [link.springer.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. MICAL-Family Proteins: Complex Regulators of the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digital.csic.es [digital.csic.es]

- 18. Monitoring of this compound content and this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. This compound reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Direct determination of this compound in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formation of this compound during Glycoxidation and Lipoxidation of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 26. frederick.cancer.gov [frederick.cancer.gov]

- 27. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An electrophoretic mobility shift assay for this compound in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. bio-rad.com [bio-rad.com]

- 32. biomol.com [biomol.com]

- 33. protocols.io [protocols.io]

The Biological Significance of Methionine Sulfoxide Diastereomers (R and S): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methionine Sulfoxide (B87167) Diastereomers

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). While non-enzymatic oxidation typically produces a racemic mixture of these two forms, their biological fates and physiological impacts are distinctly governed by stereospecific enzymatic systems. This guide delves into the core biological significance of these diastereomers, their enzymatic regulation, and their roles in cellular signaling and disease, providing researchers with a comprehensive technical overview.

Biological Significance of Stereoisomerism

The stereochemistry of this compound is of profound biological importance, as the cellular machinery for its reduction is highly specific to each diastereomer. This stereospecificity underlies the differential roles of Met-S-SO and Met-R-SO in protein function, antioxidant defense, and cellular regulation. The reversible oxidation of methionine residues serves as a critical post-translational modification, akin to phosphorylation, that can modulate protein activity and signaling pathways.

The differential reduction of these diastereomers also has implications for aging and disease. A decline in the activity of the enzymes responsible for reducing this compound can lead to the accumulation of oxidized proteins, contributing to cellular dysfunction.

Enzymatic Control: this compound Reductases (MsrA and MsrB)

The reduction of this compound back to methionine is catalyzed by a family of enzymes known as this compound reductases (Msrs). These enzymes exhibit strict stereospecificity for the two diastereomers of MetO.

-

Methionine-S-sulfoxide Reductase (MsrA): This enzyme is specific for the reduction of the S-epimer of this compound (Met-S-SO). MsrA can reduce both free and protein-bound Met-S-SO. In mammals, a single MsrA gene encodes for isoforms that are localized to the cytosol, mitochondria, and nucleus.[1]

-

Methionine-R-sulfoxide Reductase (MsrB): This enzyme specifically reduces the R-epimer of this compound (Met-R-SO). In mammals, there are three MsrB genes (MsrB1, MsrB2, and MsrB3) whose protein products are targeted to different cellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum.[1] MsrB enzymes are generally more efficient at reducing protein-bound Met-R-SO compared to the free amino acid.[2]

A key distinction in mammalian systems is the absence of a dedicated enzyme for the reduction of free Met-R-SO, a function carried out by the enzyme fRMsr in many unicellular organisms. This leads to a relative deficiency in the ability of mammalian cells to reduce free Met-R-SO.

The catalytic mechanism for both MsrA and MsrB involves a three-step process initiated by the formation of a sulfenic acid intermediate on a catalytic cysteine residue, followed by the formation of an intramolecular disulfide bond, and finally, reduction by a reducing agent, typically the thioredoxin (Trx) system.[3]

Quantitative Data: Comparative Kinetics of MsrA and MsrB

The kinetic parameters of MsrA and MsrB enzymes highlight their substrate specificities and catalytic efficiencies. The following tables summarize key kinetic data for mammalian Msr enzymes.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| MsrA | ||||||

| Human MsrA | Dabsyl-Met-S-SO | 0.34 | 0.28 | 820 | Human | [4] |

| S. pneumoniae MsrA | Dabsyl-Met-S-SO | 0.86 | 0.80 | 930 | S. pneumoniae | [4] |

| MsrB | ||||||

| Human MsrB1 (Sec) | Dabsyl-Met-R-SO | 1.0 | 2.28 | 2280 | Human | [2] |

| Human MsrB1 (Cys) | Dabsyl-Met-R-SO | 1.1 | 0.03 | 27 | Human | [2] |

| Human MsrB2 | Dabsyl-Met-R-SO | 0.17 | 0.23 | 1353 | Human | [2] |

| Human MsrB3 | Dabsyl-Met-R-SO | 2.9 | 2.29 | 790 | Human | [2] |

Note: The use of dabsylated this compound is a common method for spectrophotometric assays of Msr activity. The kinetic parameters can vary depending on the specific substrate (free amino acid, peptide, or protein-bound) and the reducing system used (e.g., DTT or the thioredoxin system). The selenocysteine (B57510) (Sec)-containing MsrB1 exhibits significantly higher catalytic efficiency compared to its cysteine (Cys) mutant, highlighting the importance of selenium for its function.[1][2]

Signaling Pathways Involving this compound

The reversible oxidation of methionine serves as a regulatory switch in several key signaling pathways.

Regulation of CaMKII Activity

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling. Under conditions of oxidative stress, paired methionine residues (Met281/282) in the regulatory domain of CaMKII can be oxidized.[5][6] This oxidation leads to a sustained, calcium-independent activation of the kinase.[5][6][7][8] This process is reversed by MsrA, which reduces the oxidized methionine residues, thereby downregulating CaMKII activity.[7][9] This regulatory cycle plays a critical role in cellular processes such as apoptosis in cardiomyocytes.[5][7][8]

Regulation of the Actin Cytoskeleton

The dynamics of the actin cytoskeleton are regulated by the reversible oxidation of specific methionine residues within the actin protein. The MICAL (Molecule Interacting with CasL) family of flavoprotein monooxygenases stereospecifically oxidizes actin at Met44 and Met47 to the R-sulfoxide form.[10] This oxidation promotes the disassembly of actin filaments (F-actin). The selenoprotein MsrB1 specifically reduces these Met-R-SO residues, facilitating the reassembly of actin filaments.[10][11] This MICAL-MsrB1 enzymatic cycle provides a precise redox-based mechanism for controlling actin dynamics, which is crucial for processes such as cell motility and immune responses.[10]

Role in Disease: Alzheimer's Disease

Oxidative stress is a well-established factor in the pathogenesis of Alzheimer's disease (AD). The accumulation of oxidized proteins, including those with this compound residues, is a hallmark of the disease. Studies have shown a significant decline in MsrA activity in various brain regions of AD patients. This reduction in MsrA activity could impair the brain's antioxidant defense mechanisms and lead to the accumulation of oxidized proteins, potentially contributing to neuronal dysfunction and cell death. The oxidation of methionine residues in amyloid-beta (Aβ) peptides can also influence their aggregation and toxicity.

Experimental Protocols

Preparation of Dabsylated this compound Diastereomers

This protocol describes the preparation of dabsyl-Met-S-SO and dabsyl-Met-R-SO, which are common substrates for MsrA and MsrB activity assays.

Materials:

-

L-methionine-S-sulfoxide and L-methionine-R-sulfoxide

-

Dabsyl chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Heating block or water bath at 70°C

-

HPLC system with a C18 column

Procedure:

-

Prepare Dabsyl Chloride Solution: Dissolve dabsyl chloride in acetone to a final concentration of 4 mg/mL. This solution should be prepared fresh.

-

Prepare this compound Solutions: Prepare separate 10 mM stock solutions of L-methionine-S-sulfoxide and L-methionine-R-sulfoxide in water.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the 10 mM this compound solution (either S or R form) with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of the 4 mg/mL dabsyl chloride solution in acetone.

-

Vortex the mixture briefly and incubate at 70°C for 15 minutes in a heating block or water bath.

-

-

Stopping the Reaction: After incubation, cool the reaction mixture to room temperature. The reaction is stopped by the consumption of dabsyl chloride.

-

HPLC Analysis and Purification:

-

The dabsylated this compound diastereomers can be purified and their concentrations determined by reverse-phase HPLC.

-

A typical HPLC system would use a C18 column with a gradient elution profile. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate, pH 4.16) can be used.[12]

-

The dabsylated compounds are detected by their absorbance in the visible range (around 436 nm).

-

The retention times for dabsyl-Met-S-SO and dabsyl-Met-R-SO will differ, allowing for their separation and quantification against a standard curve of dabsylated methionine.

-

MsrA and MsrB Activity Assays using HPLC

This protocol outlines a general method for measuring the activity of MsrA and MsrB using their respective dabsylated substrates and a reducing agent.

Materials:

-

Purified MsrA or MsrB enzyme, or cell/tissue extracts

-

Dabsyl-Met-S-SO and Dabsyl-Met-R-SO substrates (prepared as described above)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Reducing agent:

-

Dithiothreitol (DTT) for a direct assay (typically 20 mM final concentration).

-

Thioredoxin system (Thioredoxin, Thioredoxin Reductase, and NADPH) for a more physiologically relevant assay.

-

-

Acetonitrile for stopping the reaction

-

HPLC system with a C18 column and a visible-wavelength detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Reaction buffer

-

Reducing agent (DTT or the thioredoxin system)

-

A known amount of enzyme or cell/tissue extract

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding the dabsylated substrate (dabsyl-Met-S-SO for MsrA or dabsyl-Met-R-SO for MsrB) to a final concentration typically in the range of 100-500 µM.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding 2-3 volumes of acetonitrile. This will precipitate the proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume onto a C18 column.

-

Separate the product (dabsyl-methionine) from the substrate (dabsyl-methionine sulfoxide) using a suitable gradient of acetonitrile in an aqueous buffer.

-

Monitor the elution profile at the appropriate wavelength for dabsylated compounds (around 436 nm).

-

-

Quantification:

-

The amount of dabsyl-methionine produced is quantified by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

-

The enzyme activity is then calculated and expressed in units such as nmol of product formed per minute per mg of protein.

-

References

- 1. The Oxidized Protein Repair Enzymes this compound Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound reductases: Catalysis and substrate specificities [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 6. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidant stress promotes disease by activating CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MsrB1 and MICALs regulate actin assembly and macrophage function via reversible stereoselective methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MICAL-mediated oxidation of actin and its effects on cytoskeletal and cellular dynamics [frontiersin.org]

- 12. Monitoring of this compound content and this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Methionine Sulfoxide's Role in Oxidative Stress Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification at the heart of cellular redox biology. Once considered mere molecular damage, it is now recognized as a key player in a sophisticated signaling network that responds to and mitigates oxidative stress. This technical guide provides a comprehensive overview of methionine sulfoxide's involvement in oxidative stress pathways, detailing its formation, enzymatic reduction, and its impact on protein function and cellular signaling. We present quantitative data on MetO levels and enzyme kinetics, detailed experimental protocols for its study, and visual representations of key signaling pathways to equip researchers and drug development professionals with the necessary knowledge to explore this pivotal area of redox regulation.

Introduction: Methionine Oxidation as a Key Event in Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl) can overwhelm the cell's antioxidant defenses, leading to the oxidation of various biomolecules.[1] Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation, resulting in the formation of this compound (MetO).[2] This oxidation introduces a chiral center at the sulfur atom, leading to two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[2]

The accumulation of MetO can alter protein structure and function, potentially leading to cellular damage and contributing to the pathology of various diseases, including neurodegenerative disorders.[3] However, the cell has evolved a dedicated repair system, the this compound reductases (Msrs), which catalyze the reduction of MetO back to methionine, thus restoring protein function and contributing to the overall antioxidant defense.[4] This reversible nature of methionine oxidation also positions it as a crucial mechanism for regulating protein activity and signal transduction.[5]

The this compound Reductase (Msr) System: Guardians of the Proteome

The Msr system is a ubiquitous and highly conserved enzymatic pathway responsible for repairing oxidized methionine residues.[6] This system comprises two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of MetO.[4]

-

This compound Reductase A (MsrA): Specifically reduces the S-diastereomer of this compound (Met-S-O) in both free and protein-bound forms.[4]

-

This compound Reductase B (MsrB): Specifically reduces the R-diastereomer of this compound (Met-R-O), primarily in proteins.[4]

The catalytic cycle of both MsrA and MsrB involves the formation of a sulfenic acid intermediate, which is then resolved through the formation of an intramolecular disulfide bond. The oxidized enzyme is subsequently regenerated by the thioredoxin (Trx) system, which utilizes NADPH as a reducing equivalent.[6]

Quantitative Data on Msr Enzyme Kinetics

The efficiency of the Msr system is critical for maintaining cellular homeostasis under oxidative stress. The kinetic parameters of MsrA and MsrB have been characterized for various substrates, highlighting their catalytic proficiency.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| S. pneumoniae MsrA (in MsrAB) | Dabsyl-Met-S-O | 440 ± 50 | 150 ± 6 | 5.7 x 10³ | [7] |

| S. pneumoniae MsrB (in MsrAB) | Dabsyl-Met-R-O | 22 ± 2 | 50 ± 1 | 3.8 x 10⁴ | [7] |

| Human MsrB1 (Selenoprotein R) | Dabsyl-Met-R-O | 200 | - | - | [8] |

| Human MsrB2 | Dabsyl-Met-R-O | 50 | - | - | [8] |

| Human MsrB3 | Dabsyl-Met-R-O | 200 | - | - | [8] |

Note: Kinetic parameters can vary significantly depending on the specific protein substrate and the experimental conditions.

This compound as a Modulator of Signaling Pathways

Beyond its role in protein damage and repair, the reversible oxidation of methionine serves as a regulatory switch in several key signaling pathways. This "redox signaling" allows cells to respond dynamically to changes in the intracellular redox environment.

Regulation of CaMKII Activity

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling in various cell types, including neurons and cardiomyocytes. Under oxidative stress, ROS can directly oxidize two critical methionine residues (Met281/282) in the regulatory domain of CaMKII.[9][10] This oxidation prevents the regulatory domain from re-associating with the catalytic domain, leading to sustained, Ca²⁺/CaM-independent activation of the kinase.[9][10] This persistent activation can have pathological consequences, such as apoptosis in cardiomyocytes.[9] The activity of oxidized CaMKII can be reversed by MsrA, which reduces the MetO residues and restores the kinase to its inactive state.[9]

Regulation of Actin Polymerization

The dynamic regulation of the actin cytoskeleton is essential for numerous cellular processes, including cell motility, division, and morphology. The MICAL (Molecule Interacting with CasL) family of flavoprotein monooxygenases can directly oxidize specific methionine residues (Met44 and Met47) on actin filaments.[2][11] This oxidation leads to the disassembly of actin filaments (F-actin) into monomeric actin (G-actin).[2][11] This process is reversed by MsrB1, which specifically reduces the resulting Met-R-O residues, thereby promoting actin polymerization.[11][12] This MICAL-MsrB1 redox system provides a precise mechanism for controlling actin dynamics in response to cellular signals.[11][12]